molecular formula C15H19NO2 B11725460 Benzyl 3-(pyrrolidin-1-yl)but-2-enoate

Benzyl 3-(pyrrolidin-1-yl)but-2-enoate

Cat. No.: B11725460
M. Wt: 245.32 g/mol
InChI Key: LTYWVCMTDSNMKS-UHFFFAOYSA-N
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Description

Benzyl 3-(pyrrolidin-1-yl)but-2-enoate is an α,β-unsaturated ester featuring a benzyl ester group and a pyrrolidine substituent at the β-position. The pyrrolidine moiety, a five-membered cyclic amine, may enhance solubility in polar solvents and influence reactivity through electron-donating effects or participation in hydrogen bonding. The conjugated double bond in the but-2-enoate backbone likely enables participation in cycloaddition reactions, analogous to simpler esters like Benzyl (2E)-but-2-enoate (3m) . Such reactivity is critical for constructing heterocyclic frameworks, as seen in the synthesis of dihydroisoxazole derivatives via Lewis acid-catalyzed cycloadditions .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

benzyl 3-pyrrolidin-1-ylbut-2-enoate

InChI

InChI=1S/C15H19NO2/c1-13(16-9-5-6-10-16)11-15(17)18-12-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3

InChI Key

LTYWVCMTDSNMKS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC=CC=C1)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(pyrrolidin-1-yl)but-2-enoate typically involves the reaction of benzyl bromide with 3-(pyrrolidin-1-yl)but-2-enoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(pyrrolidin-1-yl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-(pyrrolidin-1-yl)but-2-enoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Benzyl 3-(pyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Key Observations :

  • The benzyl ester in both the target compound and 3m enhances lipophilicity compared to methyl or phenyl esters (e.g., 3n, 3o) .

Physicochemical Properties

Compound Physical State (Reported) Solubility (Inferred) Stability Notes
Target Not reported Moderate in polar solvents (due to pyrrolidine) Potential sensitivity to acids (amine protonation)
3m Likely oil (similar to 3k) Low (hydrophobic benzyl group) Stable under standard conditions
3l Crystalline solid High in polar aprotic solvents (lactam group) Susceptible to hydrolysis (ester + lactam)
3k Brown oil Moderate (oxetane polarity) Thermally stable (rigid oxetane)

Notes:

Spectroscopic Data (NMR Highlights)

Compound 1H NMR (δ ppm, Key Signals) 13C NMR (δ ppm, Key Signals)
3k 1.35 (s, 3H, CH3), 4.35–4.45 (m, 4H, oxetane) 22.5 (CH3), 80.1 (oxetane C), 165.1 (C=O)
3m (Inferred) 5.20 (s, 2H, OCH2Ph), 6.10–6.30 (m, 2H, C=CH) 128–135 (aromatic C), 166.5 (C=O)
Target (Predicted) 2.70–3.10 (m, 4H, pyrrolidine), 5.25 (s, 2H, OCH2Ph) 45–50 (pyrrolidine C), 128–135 (aromatic C), 168.0 (C=O)

Analysis :

  • The pyrrolidine protons in the target compound are expected to resonate upfield (δ 2.70–3.10) compared to the oxetane protons in 3k (δ 4.35–4.45), reflecting differences in electron density and ring strain.
  • The conjugated double bond in all compounds shows characteristic coupling (J ≈ 12–16 Hz for trans-configuration) .

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